3-(4-(methylsulfonyl)phenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2034340-50-4
VCID: VC4550890
InChI: InChI=1S/C22H24N4O4S/c1-31(28,29)21-10-7-17(8-11-21)9-12-22(27)25-14-19(15-25)26-13-18(23-24-26)16-30-20-5-3-2-4-6-20/h2-8,10-11,13,19H,9,12,14-16H2,1H3
SMILES: CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Molecular Formula: C22H24N4O4S
Molecular Weight: 440.52

3-(4-(methylsulfonyl)phenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

CAS No.: 2034340-50-4

Cat. No.: VC4550890

Molecular Formula: C22H24N4O4S

Molecular Weight: 440.52

* For research use only. Not for human or veterinary use.

3-(4-(methylsulfonyl)phenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one - 2034340-50-4

Specification

CAS No. 2034340-50-4
Molecular Formula C22H24N4O4S
Molecular Weight 440.52
IUPAC Name 3-(4-methylsulfonylphenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one
Standard InChI InChI=1S/C22H24N4O4S/c1-31(28,29)21-10-7-17(8-11-21)9-12-22(27)25-14-19(15-25)26-13-18(23-24-26)16-30-20-5-3-2-4-6-20/h2-8,10-11,13,19H,9,12,14-16H2,1H3
Standard InChI Key XZXZAVPZGFAFFU-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features four distinct structural domains:

  • Methylsulfonylphenyl Group: A para-substituted benzene ring with a strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group, which enhances solubility and facilitates hydrogen bonding .

  • Propan-1-one Chain: A three-carbon ketone linker that connects the sulfonyl aromatic system to the azetidine ring, providing conformational flexibility.

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle known to influence bioavailability and metabolic stability .

  • Phenoxymethyl-Triazole Moiety: A 1,2,3-triazole ring substituted with a phenoxymethyl group, a motif frequently employed in click chemistry and associated with antimicrobial activity .

The interplay of these domains creates a rigid yet balanced structure, as evidenced by its SMILES notation: CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₂₂H₂₄N₄O₄S
Molecular Weight440.52 g/mol
CAS Number2034340-50-4
IUPAC Name3-(4-methylsulfonylphenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one
SolubilityNot experimentally determined

The absence of solubility data suggests hydrophobic tendencies, typical of compounds with multiple aromatic systems .

Synthetic Methodologies

General Synthesis Strategy

The compound’s synthesis likely involves multi-step reactions, as inferred from analogous protocols :

  • Formation of the Azetidine-Triazole Core: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, followed by azetidine ring closure via intramolecular nucleophilic substitution .

  • Sulfonation: Introduction of the methylsulfonyl group via oxidation of a methylthio intermediate or direct sulfonation using chlorosulfonic acid .

  • Coupling Reactions: Amide bond formation between the propan-1-one chain and the azetidine nitrogen using carbodiimide-based coupling agents.

Example Protocol (Hypothetical)

A patent describing similar triazole-azetidine systems (EP3682881A1) outlines the use of DMSO and KOH for nucleophilic aromatic substitution, with reaction monitoring via HPLC . For instance, heating 1-fluoro-4-(methylsulfonyl)benzene with 4-(trifluoromethoxy)phenol in DMSO at 90°C for 10 hours yielded a sulfone intermediate . Adapting this approach, the phenoxymethyl-triazole-azetidine moiety could be synthesized separately and coupled to the propan-1-one linker.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): Anticipated signals include aromatic protons (δ 7.1–7.9 ppm), azetidine CH₂ groups (δ 3.1–4.0 ppm), and methylsulfonyl CH₃ (δ 3.1 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 440.52 confirms the molecular weight.

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